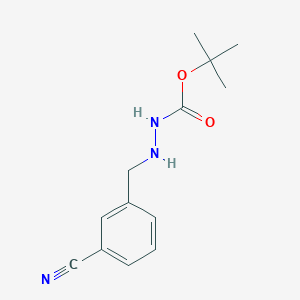
N-(2-Ethyl-3-methylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-Ethyl-3-methylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide” is an ester . Esters are organic compounds that are derived from carboxylic acids and alcohols . They are often responsible for the characteristic fragrances of fruits and flowers .
Synthesis Analysis
The synthesis of esters typically involves a reaction between a carboxylic acid and an alcohol, known as esterification . The specific synthesis process for “N-(2-Ethyl-3-methylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide” would depend on the specific carboxylic acid and alcohol used.Molecular Structure Analysis
Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . They feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and the Claisen condensation . The specific reactions that “N-(2-Ethyl-3-methylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound “2-ethyl-3-methylbutyl methyl ether” has a molecular weight of 130.2279 .Safety and Hazards
properties
IUPAC Name |
N-(2-ethyl-3-methylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-5-13(12(3)4)11-17-16(20)14-7-9-18(10-8-14)15(19)6-2/h6,12-14H,2,5,7-11H2,1,3-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBJBAJIMRMCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1CCN(CC1)C(=O)C=C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethyl-3-methylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2628760.png)


![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2628768.png)

![2-[1-(Bromomethyl)cyclopropyl]oxane](/img/structure/B2628771.png)


![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628777.png)
![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)
![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)